molecular formula C17H20N4S B287503 6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B287503
M. Wt: 312.4 g/mol
InChI Key: PBTAPXAJPRMOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various fields of study.

Mechanism of Action

The mechanism of action of 6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of applications. It can be used in various fields of study, including cancer research, microbiology, and neurobiology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of new derivatives of this compound with improved solubility and potency. Another area of research is the investigation of its potential use in the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its broad range of applications, including its potential use in the treatment of cancer, neurodegenerative disorders, and infectious diseases, make it an important compound for further study. While there are limitations to its use in lab experiments, its potential benefits make it a valuable compound for scientific research.

Synthesis Methods

The synthesis of 6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,5-dimethylphenyl hydrazine with cyclohexanone to form 3,5-dimethylphenyl cyclohexyl ketone. This intermediate is then reacted with thiosemicarbazide to form the desired compound. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.

Scientific Research Applications

6-Cyclohexyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its various applications in scientific research. It has been found to have anticancer, antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

6-cyclohexyl-3-(3,5-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H20N4S/c1-11-8-12(2)10-14(9-11)15-18-19-17-21(15)20-16(22-17)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3

InChI Key

PBTAPXAJPRMOMF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4CCCCC4)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4CCCCC4)C

Origin of Product

United States

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